Cas no 2680869-15-0 (methyl 3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoate)

Methyl 3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoate is a chiral intermediate widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. Its key structural features include a 3-bromophenyl group and a benzyloxycarbonyl (Cbz) protected amine, which enhance its utility in peptide coupling and asymmetric synthesis. The presence of the bromine substituent offers versatility for further functionalization via cross-coupling reactions. The methyl ester moiety ensures good solubility in organic solvents, facilitating downstream transformations. This compound is valued for its high purity and stability, making it a reliable building block for complex molecular architectures in medicinal chemistry and materials science research.
methyl 3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoate structure
2680869-15-0 structure
Product name:methyl 3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoate
CAS No:2680869-15-0
MF:C18H18BrNO4
MW:392.243824481964
CID:5625234
PubChem ID:165936124

methyl 3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-28302762
    • 2680869-15-0
    • methyl 3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoate
    • methyl 3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoate
    • Inchi: 1S/C18H18BrNO4/c1-23-17(21)11-16(14-8-5-9-15(19)10-14)20-18(22)24-12-13-6-3-2-4-7-13/h2-10,16H,11-12H2,1H3,(H,20,22)
    • InChI Key: BNLNAMUCRMOJCN-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(CC(=O)OC)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 391.04192g/mol
  • Monoisotopic Mass: 391.04192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 64.6Ų

methyl 3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28302762-10.0g
methyl 3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoate
2680869-15-0 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28302762-0.05g
methyl 3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoate
2680869-15-0 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28302762-5.0g
methyl 3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoate
2680869-15-0 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28302762-1.0g
methyl 3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoate
2680869-15-0 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28302762-10g
methyl 3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoate
2680869-15-0
10g
$5221.0 2023-09-07
Enamine
EN300-28302762-0.1g
methyl 3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoate
2680869-15-0 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28302762-2.5g
methyl 3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoate
2680869-15-0 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28302762-0.25g
methyl 3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoate
2680869-15-0 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28302762-0.5g
methyl 3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoate
2680869-15-0 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28302762-1g
methyl 3-{[(benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoate
2680869-15-0
1g
$1214.0 2023-09-07

Additional information on methyl 3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoate

Comprehensive Overview of Methyl 3-{(Benzyloxy)carbonylamino}-3-(3-Bromophenyl)propanoate (CAS No. 2680869-15-0)

Methyl 3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoate (CAS No. 2680869-15-0) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This ester derivative features a 3-bromophenyl group and a benzyloxycarbonyl (Cbz) protecting moiety, making it a valuable intermediate for peptide coupling and drug development. Its unique structural properties have garnered attention in the fields of medicinal chemistry and bioconjugation, particularly for designing protease inhibitors and targeted therapeutics.

The compound's CAS No. 2680869-15-0 is frequently searched in academic and industrial databases due to its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Researchers often explore its reactivity in N-protection strategies or as a precursor for chiral building blocks. With the growing demand for small-molecule drugs and precision medicine, this compound aligns with trends in personalized therapeutics and catalysis optimization.

From a synthetic perspective, methyl 3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoate offers versatility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, owing to its bromine substituent. Its ester functionality further enables modifications via hydrolysis or transesterification, catering to green chemistry initiatives. Recent publications highlight its role in biodegradable polymer research and enzyme mimetics, addressing sustainability concerns in material science.

In analytical applications, the compound's UV-active aromatic rings facilitate detection via HPLC or LC-MS, a feature critical for quality control in API manufacturing. Discussions on platforms like ResearchGate and PubMed often focus on its chromatographic separation challenges and stability under acidic conditions, reflecting practical industry pain points.

As the pharmaceutical sector shifts toward fragment-based drug design, methyl 3-{(benzyloxy)carbonylamino}-3-(3-bromophenyl)propanoate serves as a scaffold for lead optimization. Its 3D conformational flexibility and hydrogen-bonding capacity are exploited in molecular docking simulations, a trending topic in AI-driven drug discovery. This aligns with Google Scholar's top queries on "Cbz-protected amino acid derivatives" and "bromophenyl intermediates in oncology."

Regulatory-wise, the compound complies with REACH and ICH guidelines, with safety data emphasizing proper laboratory handling protocols. While not classified as hazardous, its bromine content warrants considerations for waste disposal—a subject increasingly tied to ESG (Environmental, Social, and Governance) metrics in chemical enterprises.

In summary, CAS No. 2680869-15-0 represents a nexus of innovation across drug development, catalysis, and analytical chemistry. Its multifaceted applications resonate with current scientific priorities, from computational chemistry to circular economy principles, ensuring sustained relevance in peer-reviewed literature and patent filings.

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